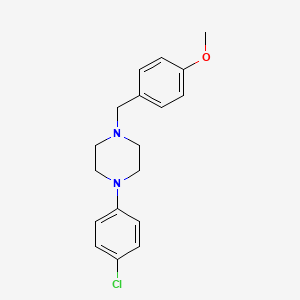
N-(2-thienylmethyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-thienylmethyl)-2-naphthalenesulfonamide, commonly known as TNS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TNS is a fluorescent dye that has been widely used in biochemical and physiological studies to detect protein conformational changes, protein-ligand interactions, and protein-protein interactions.
Mécanisme D'action
The mechanism of action of TNS involves its binding to hydrophobic pockets in proteins, which results in a significant increase in fluorescence intensity. TNS binds to the tryptophan residues in proteins, which are known to be located in hydrophobic pockets. The binding of TNS to tryptophan residues results in a change in the local environment, which leads to an increase in fluorescence intensity.
Biochemical and Physiological Effects:
TNS has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been widely used in biochemical and physiological studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TNS in lab experiments include its high sensitivity, low cost, and ease of use. TNS is a highly sensitive fluorescent probe that can detect changes in protein conformational changes, protein-ligand interactions, and protein-protein interactions. It is also a low-cost probe that is readily available in the market. The limitations of using TNS in lab experiments include its limited applicability to certain proteins and its potential interference with other fluorescent probes.
Orientations Futures
There are numerous future directions for the use of TNS in scientific research. One direction is the development of new fluorescent probes that can be used in conjunction with TNS to study protein conformational changes and protein-ligand interactions. Another direction is the application of TNS in the study of protein-protein interactions in living organisms. The development of new techniques for the detection and quantification of TNS in biological samples is also an area of future research.
Méthodes De Synthèse
The synthesis of TNS involves the reaction of 2-naphthalenesulfonyl chloride with 2-thienylmethanol in the presence of a base, such as triethylamine. The reaction yields TNS as a yellow powder, which is then purified by recrystallization.
Applications De Recherche Scientifique
TNS has been widely used in scientific research as a fluorescent probe to study protein conformational changes, protein-ligand interactions, and protein-protein interactions. TNS binds to hydrophobic pockets in proteins and undergoes a significant increase in fluorescence intensity upon binding. This property of TNS has been utilized to study protein conformational changes, such as the folding and unfolding of proteins, and to measure the binding affinity of ligands to proteins.
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-20(18,16-11-14-6-3-9-19-14)15-8-7-12-4-1-2-5-13(12)10-15/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYGLIYSCZJQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)
![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)
![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)


![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)

![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)

![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)